10-{3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
Descripción
This compound features a tricyclic core (8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one) with a methyl group at position 9 and a 3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl substituent at position 10. The piperazine moiety is substituted with a 2-fluorophenyl group, contributing to its electronic and steric profile. The fluorophenyl group enhances lipophilicity and may influence receptor binding affinity compared to non-halogenated analogs .
Propiedades
IUPAC Name |
10-[3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN4O3/c1-28-18-23(21-9-2-5-12-25(21)36-28)30-27(35)33(28)20-8-6-7-19(17-20)26(34)32-15-13-31(14-16-32)24-11-4-3-10-22(24)29/h2-12,17,23H,13-16,18H2,1H3,(H,30,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVYLKSOPSSOMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=CC=CC=C3O1)NC(=O)N2C4=CC=CC(=C4)C(=O)N5CCN(CC5)C6=CC=CC=C6F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-{3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
10-{3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, particularly involving the piperazine ring and the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like Pd(PPh₃)₄ and bases such as cesium carbonate (Cs₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
10-{3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 10-{3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and fluorophenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
10-(2,5-Difluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[...]trideca-2,4,6-trien-11-one ():
This analog replaces the 2-fluorophenyl group with a 2,5-difluorophenyl substituent. The additional fluorine atom increases electronegativity and may enhance metabolic stability but could reduce solubility. Computational studies using Tanimoto coefficients (structural similarity >0.8) would likely classify this as a close analog, with bioactivity profiles overlapping in kinase inhibition assays .- C432-0328 (4-chloro-10-{4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[...]trideca-2,4,6-trien-11-one) (): The substitution of 2-fluorophenyl with 3-methoxyphenyl introduces a polar methoxy group, likely reducing lipophilicity (logP decrease ~0.5–1.0) compared to the target compound. The chlorine atom at position 4 increases molecular weight and may alter binding kinetics.
Core Structure Modifications
- 10-[(2-Fluorophenyl)methyl]-8-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-5H-dibenzo[b,f][1,4]thiazepine-5,5,11(10H)-trione (): Replacing the tricyclic oxa-diazatricyclo core with a dibenzothiazepine system introduces sulfur, which may improve π-π stacking interactions in hydrophobic pockets. The 2-methoxyphenyl piperazine substituent further diversifies its target profile, possibly favoring adenosine receptor modulation over kinase inhibition .
- 1-(9-Methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[...]trideca-2,4,6-trien-13-yl)ethanone (): The sulfanylidene group replaces the ketone oxygen at position 11, altering hydrogen-bonding capacity. This modification could enhance interactions with cysteine residues in enzymes, as seen in thiol-reactive inhibitors .
Computational and Experimental Similarity Metrics
Tanimoto Coefficient Analysis :
Using MACCS or Morgan fingerprints, the target compound and its 2,5-difluorophenyl analog () would likely achieve Tanimoto scores >0.85, indicating high structural similarity. In contrast, the dibenzothiazepine derivative () might score <0.6 due to core structure divergence .Bioactivity Clustering :
As demonstrated in , compounds with fluorinated aryl groups cluster in bioactivity profiles targeting kinases (e.g., GSK3β) or epigenetic regulators. The 3-methoxyphenyl analog () may cluster with antidepressants due to its piperazine-methoxy pharmacophore .
Pharmacokinetic and Pharmacodynamic Implications
Lipophilicity and Solubility :
Fluorine substitution (target compound vs. 2,5-difluoro analog) increases logP by ~0.3, enhancing blood-brain barrier penetration but risking higher plasma protein binding. The methoxy-substituted analog () shows lower logP, favoring renal excretion .- Metabolic Stability: The 2-fluorophenyl group in the target compound resists oxidative metabolism compared to non-halogenated analogs, as evidenced by cytochrome P450 inhibition assays in related piperazine derivatives .
Actividad Biológica
The compound 10-{3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C24H24FN5O2
- Molecular Weight : 433.487 g/mol
- SMILES Notation : Cc1ccnc(NC(=O)Nc2cccc(c2)C(=O)N2CCN(CC2)c2ccccc2F)c1
This structure incorporates a piperazine moiety, which is often associated with various pharmacological effects, including serotonergic activity.
The compound exhibits potential activity as a serotonin-selective reuptake inhibitor (SSRI) and may interact with various neurotransmitter systems. The presence of the 2-fluorophenyl group enhances its affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors, which are crucial in mood regulation and anxiety response .
In Vitro Studies
In vitro studies have demonstrated that compounds similar to this one can effectively inhibit monoamine oxidase (MAO), particularly MAO-B, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. For instance, derivatives containing the piperazine structure have shown IC50 values in the low micromolar range for MAO-B inhibition .
| Compound | IC50 (MAO-B) | Selectivity Index |
|---|---|---|
| Compound A | 0.013 µM | 120.8 |
| Compound B | 0.039 µM | 107.4 |
These findings suggest that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases like Alzheimer's.
Cytotoxicity Studies
Cytotoxicity assessments using various cell lines have indicated that while some derivatives exhibit significant cytotoxic effects at higher concentrations, others like T6 show minimal toxicity even at elevated doses (IC50 values exceeding 120 µM) . This profile is essential for developing therapeutic agents with reduced side effects.
Neurodegenerative Disorders
Recent studies have focused on the application of this compound in models of neurodegenerative disorders. For example, a study highlighted the potential of similar piperazine derivatives in mitigating symptoms associated with Alzheimer's disease through their action on MAO-B inhibition and subsequent increase in dopamine levels .
Mental Health Applications
Given its serotonergic activity, this compound has been investigated for its potential use in treating anxiety and depression. Clinical trials are ongoing to assess its efficacy compared to established SSRIs. Early results indicate promising outcomes in mood stabilization and reduction of anxiety symptoms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
